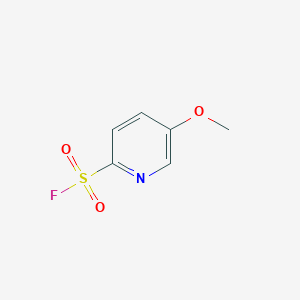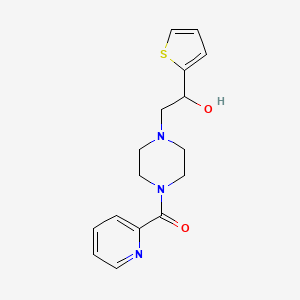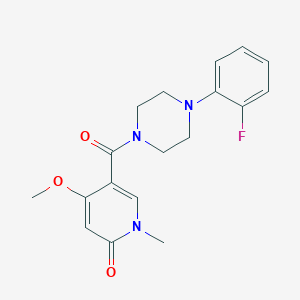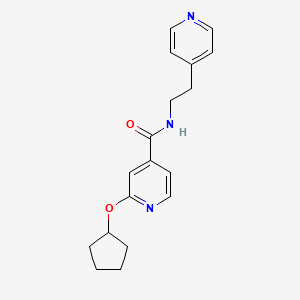![molecular formula C22H24N6O2 B2417272 (4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone CAS No. 2034263-78-8](/img/structure/B2417272.png)
(4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4-(3-(1H-pyrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone” is a complex organic molecule. It contains several functional groups and rings, including a pyrazole ring, a piperazine ring, and a tetrahydropyrazolo[1,5-a]pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its multiple ring structures and functional groups. The presence of nitrogen atoms in the rings and the carbonyl group attached to the piperazine ring are notable features .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants present. Given the functional groups in the molecule, it could potentially undergo a variety of reactions .Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Pharmacophore Models
Compounds with structures related to the one mentioned have been studied for their molecular interactions, particularly as ligands for receptors. For example, research on cannabinoid receptors has involved detailed analysis of molecular interactions and the development of pharmacophore models to understand how such compounds bind and exert their effects. These studies contribute to the design of receptor-specific drugs, highlighting the importance of conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models in drug design (Shim et al., 2002).
Antimicrobial and Anticancer Activity
Another area of research focuses on the synthesis of new derivatives and their evaluation for antimicrobial and anticancer activities. Compounds synthesized from similar structures have shown variable and modest activity against bacteria and fungi, highlighting their potential as leads for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Additionally, derivatives have been explored for their anticancer activity, particularly in targeting specific cancer cell lines, demonstrating the utility of such compounds in probing biological mechanisms and therapeutic interventions (Kamal et al., 2012).
Drug Design and Receptor Binding
The synthesis and receptor binding assays of pyrazolo[1,5-α]pyridines, including variations similar to the compound , have been investigated to understand their potential as ligands for various receptors. These studies contribute to the field of medicinal chemistry by identifying new compounds with potential therapeutic applications, especially in treating neurological disorders (Guca, 2014).
Theoretical Calculations and Molecular Modeling
Additionally, research involving theoretical calculations and molecular modeling has been carried out to predict the behavior of such compounds in biological systems, aiding in the design of molecules with desired properties. Studies involving DFT calculations, MM2, and MMFF94 analyses offer insights into the regioselectivity of reactions and the molecular basis of biological activity, which is crucial for rational drug design (Sanad et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c29-21(17-5-3-7-18(15-17)27-10-4-8-23-27)25-11-13-26(14-12-25)22(30)20-16-19-6-1-2-9-28(19)24-20/h3-5,7-8,10,15-16H,1-2,6,9,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHNXTXDEHCMSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C=CC=N5)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(2,3-dimethoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B2417197.png)
![2-Bromo-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one hydrobromide](/img/structure/B2417198.png)
![(E)-4-methyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2417199.png)
![2-((9-(4-Butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/no-structure.png)
![methyl 6-acetyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2417205.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2417206.png)
![3-nitro-N-[3-[(3-nitrobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2417208.png)
